

An In-Depth Technical Guide to Olanzapine-d4: Chemical Properties and Analytical Considerations

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Compound of Interest		
Compound Name:	Olanzapine-d4	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and analytical considerations for **Olanzapine-d4**, a deuterated isotopologue of the atypical antipsychotic drug Olanzapine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug metabolism studies, pharmacokinetic analyses, and the development of analytical methodologies.

Chemical Structure and Molecular Properties

Olanzapine-d4 is a stable, isotopically labeled form of Olanzapine, where four hydrogen atoms have been replaced by deuterium. This substitution is typically on the N-methyl group of the piperazine ring, a common site for metabolic activity. The presence of deuterium atoms makes **Olanzapine-d4** an ideal internal standard for quantitative bioanalytical assays using mass spectrometry.

The core structure of Olanzapine is a thienobenzodiazepine derivative.[1] Its chemical name is 2-methyl-4-(4-methyl-d3-piperazin-1-yl)-10H-thieno[2,3-b][2][3]benzodiazepine, with an additional deuterium atom typically on the methyl group at position 2.

Table 1: Chemical and Molecular Properties of Olanzapine-d4



Property	Value	Reference(s)
Chemical Formula	C17H16D4N4S	[2]
Molecular Weight	316.46 g/mol	[2]
Monoisotopic Mass	316.1659 Da	
CAS Number	1252611-62-3 (for d4 at the N- methyl and adjacent methylene)	
Appearance	Typically a yellow crystalline powder	[4]
Solubility	Practically insoluble in water	[5]

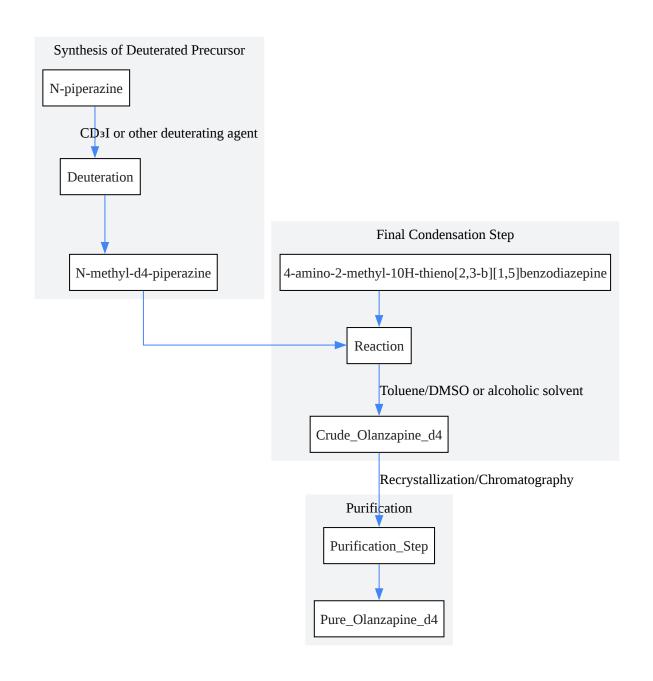
Synthesis of Olanzapine-d4: An Overview

While specific, detailed proprietary protocols for the synthesis of **Olanzapine-d4** are not readily available in the public domain, a general synthetic strategy can be inferred from the established synthesis of Olanzapine. The final step in Olanzapine synthesis often involves the reaction of an intermediate with N-methylpiperazine.[6]

To introduce the deuterium labels, a deuterated version of N-methylpiperazine, specifically N-methyl-d3-piperazine, would be utilized in the final condensation step. Further deuteration on the piperazine ring can be achieved through various established deuteration techniques prior to the condensation reaction.

A plausible, generalized experimental workflow for the synthesis is outlined below.





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A generalized workflow for the synthesis of **Olanzapine-d4**.



Mechanism of Action and Receptor Interactions

Olanzapine exerts its antipsychotic effects through a complex interaction with a wide range of neurotransmitter receptors.[1][7] It is a potent antagonist at dopamine (D₁, D₂, D₃, D₄) and serotonin (5-HT_{2a}, 5-HT₂C, 5-HT₃, 5-HT₆) receptors.[7] Its higher affinity for 5-HT_{2a} receptors compared to D₂ receptors is a characteristic feature of atypical antipsychotics and is thought to contribute to its lower incidence of extrapyramidal side effects.[2]

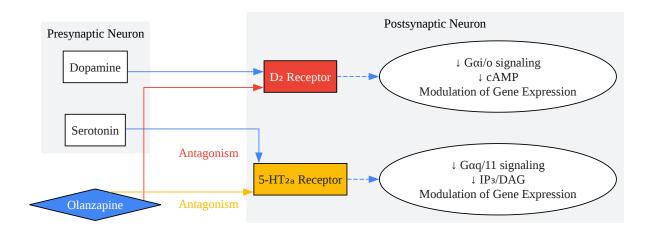
The therapeutic efficacy of Olanzapine in schizophrenia is believed to be mediated by its combined antagonist activity at D₂ receptors in the mesolimbic pathway and 5-HT_{2a} receptors in the frontal cortex.[7][8]

Table 2: Receptor Binding Affinities (Ki, nM) of Olanzapine

Receptor	Ki (nM)	Reference(s)
Dopamine D ₁	31	[9]
Dopamine D ₂	11	[9]
Dopamine D ₄	27	[9]
Serotonin 5-HT _{2a}	4	[9]
Serotonin 5-HT ₂ C	11	[9]
Serotonin 5-HT₃	57	[9]
Histamine H ₁	7	[9]
Muscarinic M ₁	2.5	[9]
α1-Adrenergic	19	[9]

The following diagram illustrates the primary signaling pathways affected by Olanzapine's antagonist activity at dopamine D_2 and serotonin 5-HT_{2a} receptors.





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Olanzapine's antagonistic action on key neurotransmitter receptors.

Analytical Methodologies

Due to its isotopic stability and identical chemical properties to the parent drug, **Olanzapine-d4** is an indispensable tool in quantitative bioanalysis. The most common application is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the determination of Olanzapine concentrations in biological matrices such as plasma, serum, and urine.[9][10]

Experimental Protocol: Quantification of Olanzapine using LC-MS/MS with Olanzapine-d4 as an Internal Standard

This protocol provides a general framework for the analysis of Olanzapine in human plasma. Optimization of specific parameters will be required for individual laboratory setups.

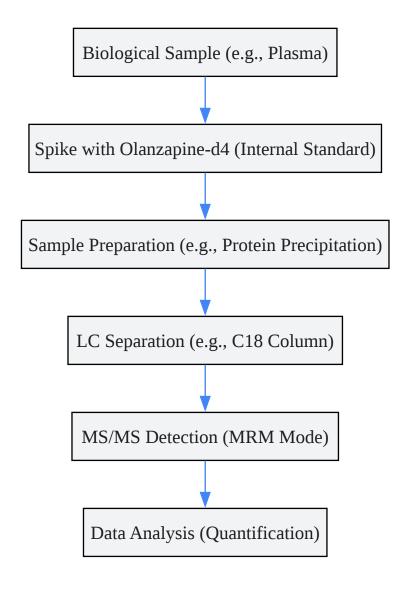
1. Sample Preparation (Protein Precipitation):



- To 100 μ L of human plasma, add 10 μ L of **Olanzapine-d4** internal standard working solution (concentration to be optimized).
- Add 300 μL of acetonitrile to precipitate proteins.
- · Vortex for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase.
- 2. LC-MS/MS Conditions:
- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μm).
- Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- MRM Transitions:
 - Olanzapine: Q1/Q3 (e.g., m/z 313.1 -> 256.1)
 - Olanzapine-d4: Q1/Q3 (e.g., m/z 317.1 -> 260.1)



The following diagram illustrates the general workflow for a typical bioanalytical experiment utilizing **Olanzapine-d4**.



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A typical experimental workflow for bioanalysis using **Olanzapine-d4**.

Conclusion

Olanzapine-d4 is a critical tool for researchers and drug development professionals. Its well-defined chemical structure and molecular weight, coupled with its utility as an internal standard, enable accurate and precise quantification of Olanzapine in complex biological matrices. The information provided in this guide serves as a foundational resource for the design and execution of experiments involving this important deuterated compound.



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